molecular formula C15H20ClN5O4 B496329 4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

Cat. No.: B496329
M. Wt: 369.8g/mol
InChI Key: OVNRKSJWOLMRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxadiazole ring, an amino group, and several substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of various substituents. One common method involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzylamine with an appropriate oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives with different substituents. Examples include:

  • 4-AMINO-5-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXYBENZAMIDE
  • 4-AMINO-5-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXYBENZAMIDE HYDROCHLORIDE

Uniqueness

The uniqueness of 4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE lies in its specific substituents and the resulting chemical properties.

Properties

Molecular Formula

C15H20ClN5O4

Molecular Weight

369.8g/mol

IUPAC Name

4-amino-N-[2-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C15H20ClN5O4/c1-3-24-13-10(16)6-9(7-11(13)23-2)8-18-4-5-19-15(22)12-14(17)21-25-20-12/h6-7,18H,3-5,8H2,1-2H3,(H2,17,21)(H,19,22)

InChI Key

OVNRKSJWOLMRFL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)CNCCNC(=O)C2=NON=C2N)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCCNC(=O)C2=NON=C2N)OC

Origin of Product

United States

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